molecular formula C8H15NO3Si B1581901 1-Vinylsilatrane CAS No. 2097-18-9

1-Vinylsilatrane

Cat. No. B1581901
CAS RN: 2097-18-9
M. Wt: 201.29 g/mol
InChI Key: JETUZEFHWCTPQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Vinylsilatrane has been achieved through various methods. One such method involves the use of ruthenium-catalyzed silylative coupling of 1-allylsilatrane with olefins . Another approach involves the organocatalytic formation of silatranyl cages, which allows for a solvent-free and efficient protocol for the preparation of various organosilatranes .


Molecular Structure Analysis

The molecular formula of 1-Vinylsilatrane is C8H15NO3Si . It has a molecular weight of 201.295 g/mol . The structure of 1-Vinylsilatrane is characterized by a cage tricyclic structure, with a pentacoordinate silicon center with a donor-acceptor transannular Si ← N bond .


Chemical Reactions Analysis

1-Vinylsilatrane has been involved in various chemical reactions such as cycloaddition, oxidation, hydrosilylation, and derivatization . It has also shown reactivity in ruthenium-catalyzed silylative coupling with olefins .


Physical And Chemical Properties Analysis

1-Vinylsilatrane has a density of 1.1±0.1 g/cm3 . It has a boiling point of 209.5±39.0 °C at 760 mmHg and a melting point of 163ºC . The exact mass of 1-Vinylsilatrane is 201.082123 .

Scientific Research Applications

1. Ruthenium-Catalyzed Silylative Coupling

  • Summary of Application : This application involves the use of 1-allylsilatrane in ruthenium-catalyzed silylative coupling with olefins. This process is used to obtain (E)-vinyl-substituted silatranes .
  • Methods of Application : The method involves the use of a ruthenium catalyst to facilitate the silylative coupling of 1-allylsilatrane with olefins .
  • Results or Outcomes : The result of this process is the production of (E)-vinyl-substituted silatranes. The researchers were also able to propose a mechanism for the process based on stoichiometric reactions .

2. Biological and Pharmacological Applications

  • Summary of Application : Silatranes, including 1-Vinylsilatrane, have been found to have interesting biological properties and potential applications in various fields such as medicine .
  • Results or Outcomes : Some of the potential applications of silatranes include their use in rodenticides, insecticides, crop yield enhancement, wound healing, intensification of hair growth-treatment of different kinds of alopecia, and agrochemicals .

3. Preparation of Oligosiloxanes

  • Summary of Application : Platinum-catalyzed hydrosilylation of 1-Vinylsilatrane is used in the preparation of oligosiloxanes with silatrane cages .
  • Methods of Application : The method involves the use of a platinum catalyst to facilitate the hydrosilylation of 1-Vinylsilatrane .
  • Results or Outcomes : The result of this process is the production of oligosiloxanes with silatrane cages. These may find potential applications in lithium-ion conductive matrices .

4. Reactivity Towards Electrophiles and Nucleophiles

  • Summary of Application : 1-Vinylsilatrane has been reported to show reactivity towards electrophiles and nucleophiles .
  • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific electrophiles and nucleophiles used .

5. Allylation of Carbonyl Compounds

  • Summary of Application : 1-Vinylsilatrane is used in the allylation of carbonyl compounds .
  • Methods of Application : The method involves the use of 1-Vinylsilatrane in reactions with carbonyl compounds .
  • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific carbonyl compounds used .

6. Olefin Metathesis

  • Summary of Application : 1-Vinylsilatrane is used in olefin metathesis .
  • Methods of Application : The method involves the use of 1-Vinylsilatrane in reactions with olefins .
  • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific olefins used .

Safety And Hazards

1-Vinylsilatrane may pose certain hazards. It can produce irritating fumes and organic acid vapors when exposed to elevated temperatures or open flame . More detailed safety information should be obtained from the material safety data sheet of the specific supplier .

Future Directions

The field of silatrane chemistry, including the study of 1-Vinylsilatrane, is rapidly developing. Future research directions may include exploring new synthetic approaches, studying the reactivity of 1-Vinylsilatrane in different chemical reactions, and investigating potential applications in various fields such as biology, material science, sol–gel chemistry, pharmaceutics, agriculture, and medicine .

properties

IUPAC Name

1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETUZEFHWCTPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si]12OCCN(CCO1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062175
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-
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Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinylsilatrane

CAS RN

2097-18-9
Record name 1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-
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Record name 1-Vinylsilatrane
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-
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Record name 1-vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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